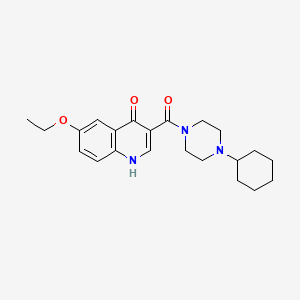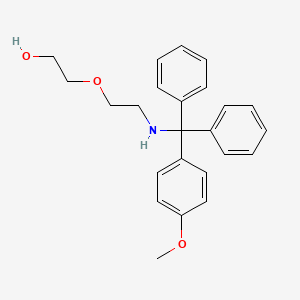
1,1-Bis(methylselanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(methylselanyl)ethane is an organoselenium compound with the molecular formula C4H10Se2. It is characterized by the presence of two methylselanyl groups attached to the same carbon atom.
Preparation Methods
The synthesis of 1,1-Bis(methylselanyl)ethane typically involves the reaction of ethylene with methylselenol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
1,1-Bis(methylselanyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diselenides or other selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diselenides, while substitution can produce various organoselenium derivatives.
Scientific Research Applications
1,1-Bis(methylselanyl)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s potential antioxidant properties make it a subject of interest in biological studies, especially in the context of oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as a selenium supplement.
Mechanism of Action
The mechanism by which 1,1-Bis(methylselanyl)ethane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s selenium atoms play a crucial role in these interactions, as selenium is known for its redox properties and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1,1-Bis(methylselanyl)ethane can be compared with other organoselenium compounds, such as:
1,2-Bis(methylselanyl)ethane: Similar in structure but with selenium atoms on different carbon atoms.
1,1-Bis(phenylselanyl)ethane: Contains phenyl groups instead of methyl groups, leading to different chemical properties and reactivity.
1,1-Bis(methylthio)ethane: Sulfur analog of this compound, with sulfur atoms replacing selenium.
Properties
CAS No. |
56051-04-8 |
|---|---|
Molecular Formula |
C4H10Se2 |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
1,1-bis(methylselanyl)ethane |
InChI |
InChI=1S/C4H10Se2/c1-4(5-2)6-3/h4H,1-3H3 |
InChI Key |
HVAFTYZTWMMXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


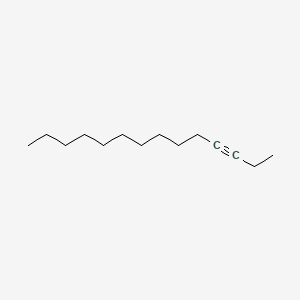
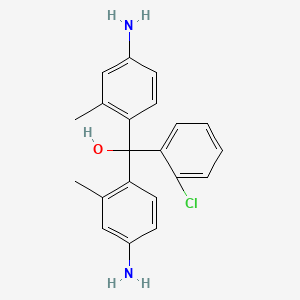
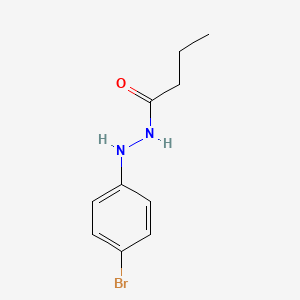

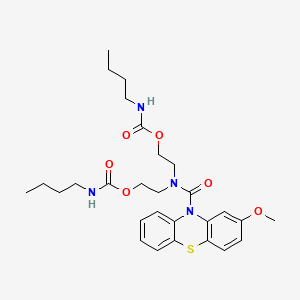
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
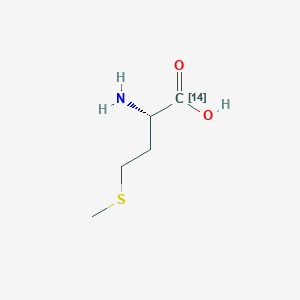
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
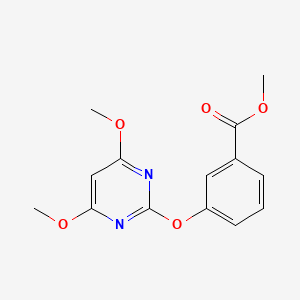
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
